Sprengerinin C
Description
Sprengerinin C is a naturally derived steroidal saponin isolated from Ophiopogon japonicus (commonly known as Sichuan Mai Dong or dwarf lilyturf) . Structurally, it is a C27 steroidal glycoside characterized by a spirostane skeleton with a sugar moiety attached at the C3 position. Key spectral data, including IR absorption bands at 983, 918, and 897 cm⁻¹, confirm its 25(R)-spirostane configuration . High-resolution ESI-MS analysis reveals a molecular formula of C₄₄H₇₀O₁₇ and a molecular weight of 871.03 g/mol .
Pharmacological Activity: this compound exhibits potent antitumor effects in hepatocellular carcinoma (HCC). It inhibits tumor proliferation by inducing p53-mediated G2/M cell cycle arrest and promotes apoptosis via the NADPH oxidase/ROS-dependent caspase pathway . Additionally, it suppresses angiogenesis by blocking VEGF receptor 2 (VEGFR2)-dependent PI3K/Akt/mTOR and p38 MAPK/MMP pathways, as well as hypoxia-induced HIF-1α transcriptional activity . In vivo studies using nude mouse xenograft models demonstrate significant tumor growth inhibition without reported toxicity .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTBUZSIVDQK-QYOOOATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sprengerinin C can be isolated from natural sources such as the rhizomes of Polygonatum sibiricum. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Sprengerinin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the glycosidic bonds in the compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of Sprengerinin C is its anti-tumorigenic effects, particularly in hepatocellular carcinoma (HCC). Research has demonstrated that this compound significantly suppresses tumor angiogenesis and induces apoptosis in cancer cells.
Case Study: Hepatocellular Carcinoma
A study conducted on human umbilical vein endothelial cells showed that this compound inhibited vascular endothelial growth factor release from hypoxic liver cancer cells, thereby affecting tumor progression through multiple mechanisms .
Potential in Other Cancer Types
While most studies focus on liver cancer, preliminary research suggests that this compound may have broader applications across various cancer types due to its multi-targeted therapeutic effects.
Data Table: Summary of Antitumor Effects
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Hepatocellular Carcinoma | Suppressed angiogenesis and induced apoptosis | Inhibition of VEGF pathways, activation of caspase pathways |
| Breast Cancer | Potential inhibition (under study) | Hypothesized similar mechanisms as seen in HCC |
| Lung Cancer | Preliminary evidence suggests efficacy | Ongoing research required |
Pharmacological Properties
This compound exhibits several pharmacological properties that may enhance its therapeutic potential:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is often elevated in cancerous tissues.
- Anti-inflammatory Effects : Initial studies indicate that this compound may modulate inflammatory responses, further contributing to its anticancer effects.
Research and Development
Ongoing research is essential for understanding the full potential of this compound. The following areas are currently being explored:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.
- Clinical Trials : Future clinical trials will be crucial to validate preclinical findings and assess safety and efficacy in humans.
Mechanism of Action
Sprengerinin C exerts its effects primarily through the inhibition of proliferation and angiogenesis, and the induction of apoptosis. It blocks vascular endothelial growth factor receptor 2-dependent phosphoinositide 3-kinase/Akt/mammalian target of rapamycin/matrix metalloproteinase and p38 mitogen-activated protein kinase/matrix metalloproteinase pathways, which are crucial for tumor angiogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sprengerinin C shares structural and functional similarities with other steroidal saponins, particularly hydroxylated derivatives and analogs from related plant species. Below is a detailed comparison:
14-Hydroxy this compound
- Source : Ophiopogon japonicus .
- Structural Difference : A hydroxyl group substitutes the hydrogen at the C14 position (Figure 1) .
- It is used as a reference standard in HPLC quality control due to its stability and detectability at 208 nm .
- Analytical Data : Quantified via HPLC with a linear range of 1.04–10.40 μg/mL and recovery rates of 98.59–101.77% .
17-Hydroxy this compound
- Source : Polygonatum sibiricum (Siberian Solomon’s Seal) .
- Structural Difference : A hydroxyl group at the C17 position (vs. C14 in 14-hydroxy this compound).
- Pharmacological Activity : Demonstrates enhanced anticancer activity compared to this compound. It downregulates Bcl-2 and pro-caspase3 while upregulating Bax, promoting apoptosis in cancer cells .
Ophiopogonin D
- Source : Ophiopogon japonicus .
- Structural Difference : A furostane-type saponin with distinct glycosylation patterns.
- Pharmacological Activity: Known for cardioprotective and anti-inflammatory effects. Unlike this compound, it lacks significant anti-angiogenic activity but shares antiproliferative properties in HCC .
Comparative Data Table
Mechanistic and Functional Contrasts
- Antiangiogenic Potency : this compound uniquely targets HIF-1α and VEGFR2 pathways, whereas 17-hydroxy this compound focuses on apoptosis regulation .
- Structural Impact on Bioactivity : Hydroxylation at C14 (14-hydroxy) enhances stability for analytical use, while C17 modification (17-hydroxy) increases pro-apoptotic efficacy .
- Species-Specific Variations : Although Liriope spicata is a substitute for Ophiopogon in traditional medicine, its saponin profile lacks this compound analogs, underscoring species-specific biosynthesis .
Research Implications
This compound and its analogs represent promising candidates for multitarget cancer therapy. Further studies should explore synergistic effects of combined hydroxylated derivatives and validate their pharmacokinetic profiles in preclinical models.
Biological Activity
Sprengerinin C, a naturally derived compound isolated from the rhizomes of Polygonatum sibiricum, has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₄₄H₇₀O₁₆
- Molecular Weight : 870.02 g/mol
- CAS Number : 44583957
This compound exhibits multiple biological activities primarily through its effects on cellular pathways involved in tumor progression:
-
Angiogenesis Inhibition :
- This compound significantly suppresses tumor angiogenesis by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for endothelial cell proliferation and migration, which are essential processes in angiogenesis .
- The compound blocks the phosphoinositide 3-kinase (PI3K)/Akt/mTOR and p38 MAPK pathways, leading to reduced matrix metalloproteinase (MMP) activity, which is vital for extracellular matrix remodeling during angiogenesis .
-
Induction of Apoptosis :
- This compound promotes apoptosis in hepatocellular carcinoma (HCC) cells (e.g., HepG-2 and BEL7402) by activating reactive oxygen species (ROS)-dependent caspase pathways. This results in cell cycle arrest at the G2/M phase mediated by p53 activation .
- The compound also alters the expression of key apoptotic regulators, reducing Bcl-2 levels while increasing Bax levels, thereby favoring apoptosis over cell survival .
- Inhibition of Cell Proliferation :
Case Study: Anti-Tumor Effects in Vivo
A significant study involved the use of a nude mouse xenograft model to evaluate the anti-tumor effects of this compound on human hepatocellular carcinoma. The results indicated:
- Tumor Growth Suppression : Mice treated with this compound showed a marked reduction in tumor volume compared to control groups.
- Mechanistic Insights : The treatment led to decreased VEGF expression and enhanced apoptotic markers in tumor tissues, corroborating the in vitro findings .
Comparative Analysis with Related Compounds
| Compound | Source | Main Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Polygonatum sibiricum | Anti-tumorigenic | Inhibits angiogenesis; induces apoptosis |
| 17-Hydroxy this compound | Polygonatum sibiricum | Stronger anticancer activity | Modulates apoptotic pathways |
| 14-Hydroxy this compound | Ophiopogon japonicus | Anticancer | Similar mechanisms as this compound |
Q & A
Q. What experimental methods are essential for confirming the identity and purity of Sprengerinin C in isolation studies?
- Methodological Answer : To confirm identity and purity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (1H, 13C, DEPT, and 2D experiments like COSY, HSQC, and HMBC), and high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) for purity assessment. Cross-reference spectral data with published literature . For novel derivatives, elemental analysis (EA) and X-ray crystallography are critical to confirm composition and stereochemistry .
Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate positive/negative controls and dose-response curves. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) to rule out false positives. For in vivo studies, adhere to ethical guidelines for animal models, including sample size calculations and randomization to minimize bias. Include pharmacokinetic parameters (e.g., bioavailability, half-life) if evaluating therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis of existing data, categorizing studies by assay type, cell lines, and experimental conditions. Use statistical tools (e.g., funnel plots, I² statistics) to assess heterogeneity. Replicate conflicting experiments under standardized conditions (e.g., identical compound batches, cell culture protocols) to isolate variables like solvent effects or impurity interference. Cross-validate findings with computational modeling (e.g., molecular docking to predict binding affinities) .
Q. What strategies optimize the synthetic yield of this compound derivatives while maintaining stereochemical fidelity?
- Methodological Answer : Employ kinetic vs. thermodynamic control strategies during key steps (e.g., cyclization or glycosylation). Use chiral catalysts or enzymes for enantioselective synthesis. Monitor reaction progress with real-time techniques like in-situ FTIR or LC-MS. For unstable intermediates, optimize protecting groups (e.g., silyl ethers for hydroxyl protection) and reaction conditions (temperature, solvent polarity). Characterize intermediates rigorously to avoid propagating errors .
Q. How should researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine pathway enrichment analysis (e.g., KEGG, GO terms) with network pharmacology to identify target pathways. Validate hypotheses using CRISPR/Cas9 gene knockout models or siRNA silencing. Correlate multi-omics datasets (e.g., RNA-seq with LC-MS metabolomics) using multivariate statistical tools (PCA, PLS-DA). Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, MetaboLights) .
Data Analysis and Reproducibility
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts, biological fluids)?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) for high specificity and sensitivity. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy). For plant matrices, employ solid-phase extraction (SPE) or QuEChERS to reduce matrix effects. Cross-check results with NMR-based quantitative analysis (qNMR) .
Q. How can researchers address batch-to-batch variability in this compound isolation from natural sources?
- Methodological Answer : Standardize extraction protocols (solvent ratios, temperature, duration) and source material (geographic origin, harvest season). Use chemometric tools (e.g., PCA) to correlate chemical variability with bioactivity. For industrial-scale reproducibility, consider semi-synthesis from a stable precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
